N-(3-methoxyphenyl)-2-phenylbutanamide
Description
N-(3-Methoxyphenyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone with a phenyl group at the C2 position and a 3-methoxyphenyl substituent on the nitrogen atom.
Properties
CAS No. |
6602-94-4 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-16(13-8-5-4-6-9-13)17(19)18-14-10-7-11-15(12-14)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
PNIGRGJSPQSGQK-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(3-methoxyphenyl)-2-phenylbutanamide with its closest analogs based on substituent variations:
Key Observations:
- Electronic Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chlorine in N-(2-chlorophenyl)-2-phenylbutanamide .
- Solubility : The methoxy group may marginally improve water solubility compared to the methyl or chloro analogs due to its polar nature.
Anticancer Activity:
- N-(3-Methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) : A structurally related compound with a 3-methoxyphenyl group demonstrated potent antiangiogenic effects (IC₅₀ ~17.44 µM against HER-2+ breast cancer cells) and suppressed tumor growth in vivo at 30 mg/kg/day .
- (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (12) : Exhibited HER-2 inhibition (IC₅₀ = 17.44 µM), outperforming 5-fluorouracil in vitro .
Implications for the Target Compound:
While the exact biological data for this compound are unavailable, the pharmacological success of its analogs suggests that the 3-methoxy substitution is critical for targeting pathways such as angiogenesis and HER-2 signaling. The butanamide backbone may also facilitate membrane permeability, enhancing bioavailability compared to bulkier derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
